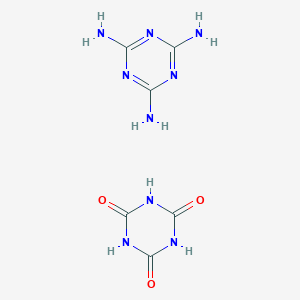

Melamine cyanurate

Description

Properties

IUPAC Name |

1,3,5-triazinane-2,4,6-trione;1,3,5-triazine-2,4,6-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N6.C3H3N3O3/c4-1-7-2(5)9-3(6)8-1;7-1-4-2(8)6-3(9)5-1/h(H6,4,5,6,7,8,9);(H3,4,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQKXQUJXLSSJCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NC(=N1)N)N)N.C1(=O)NC(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N9O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

76067-50-0 | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, polymer with 1,3,5-triazine-2,4,6-triamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76067-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3068043 | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, compd. with 1,3,5-triazine-2,4,6-triamine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3068043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, compd. with 1,3,5-triazine-2,4,6-triamine (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

16133-31-6, 37640-57-6 | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, compd. with 1,3,5-triazine-2,4,6-triamine (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16133-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Melamine cyanurate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37640-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, compound with 1,3,5-triazine-2,4,6-triamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016133316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Melamine cyanurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037640576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Melamine cyanurate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231587 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, compd. with 1,3,5-triazine-2,4,6-triamine (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, compd. with 1,3,5-triazine-2,4,6-triamine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3068043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-triazine-2,4,6(1H,3H,5H)-trione, compound with 1,3,5-triazine-2,4,6-triamine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.687 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-triazine-2,4,6(1H,3H,5H)-trione, compound with 1,3,5-triazine-2,4,6-triamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.614 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Beyond the Flame – The Supramolecular Chemistry of Melamine Cyanurate

An In-Depth Technical Guide to the Synthesis and Characterization of Melamine Cyanurate

Melamine Cyanurate (MCA) has emerged as a leading halogen-free flame retardant, prized for its superior thermal stability, low smoke emission, and favorable environmental profile.[1][2] It is used extensively in engineering plastics like polyamides (PA6, PA66), thermoplastic polyurethanes (TPU), and polyolefins, which are critical materials in the electronics, automotive, and construction industries.[3][4][5]

At its core, MCA is not a conventional salt but a supramolecular complex formed from a 1:1 mixture of melamine and cyanuric acid.[6] The structure is held together by an extensive two-dimensional network of hydrogen bonds, similar to the base pairings in DNA.[6][7] This unique architecture is the source of its remarkable properties. This guide, intended for researchers and material scientists, provides a field-proven perspective on the synthesis of MCA and the critical analytical techniques required to validate its structure, purity, and performance characteristics.

Part 1: Synthesis of Melamine Cyanurate – A Controlled Precipitation Approach

The most common and reproducible method for synthesizing high-purity Melamine Cyanurate is through a controlled reaction in an aqueous medium. This approach leverages the temperature-dependent solubility of the precursors—melamine and cyanuric acid—to drive the formation of the highly insoluble MCA complex.

Causality Behind Experimental Choices

-

Reactants & Stoichiometry : Melamine and cyanuric acid are used in an equimolar (1:1) ratio.[6][8] This is critical because the stability of the final crystal lattice depends on the precise hydrogen bonding between one molecule of melamine and one molecule of cyanuric acid. An excess of either reactant can lead to impurities in the final product and will remain in the filtrate.[9]

-

Aqueous Medium : Water serves as an excellent medium to dissolve the reactants and facilitate their interaction. While MCA itself is highly insoluble in water, the precursors have sufficient solubility at elevated temperatures (70-95°C) to allow the reaction to proceed efficiently.[1][10]

-

pH Control : Some synthesis protocols advocate for conducting the reaction at a very low pH (≤1) in the presence of a strong mineral acid like HCl or H₂SO₄.[9][10] This is done to protonate the melamine, increasing its solubility and facilitating a more controlled precipitation of the MCA complex upon cooling and neutralization.

-

Temperature : The reaction temperature is typically maintained between 80°C and 95°C.[10] This range is a balance between ensuring the reactants are sufficiently dissolved to react and preventing the thermal degradation of the compounds. Cooling the mixture post-reaction is a critical step that causes the MCA product to precipitate out of the solution due to its low solubility at lower temperatures.

Experimental Workflow: Synthesis of Melamine Cyanurate

The following diagram outlines the typical workflow for the laboratory-scale synthesis of MCA.

Caption: Fig. 1: Laboratory Synthesis Workflow for Melamine Cyanurate

Step-by-Step Synthesis Protocol

-

Reactor Setup : Charge a jacketed glass reactor equipped with a mechanical stirrer with deionized water. For every 100 parts by weight of the combined reactants, at least 120 parts by weight of water should be used to ensure proper mixing.[10]

-

Reactant Addition : Bring the water temperature to approximately 75°C. While stirring, add 1.0 mole of cyanuric acid and 1.0 mole of melamine to the reactor.[10]

-

Reaction : Increase the temperature of the reaction mixture to between 90°C and 93°C and maintain for 30 minutes with continuous stirring.[10] A thick, white precipitate of melamine cyanurate will form.

-

Cooling and Precipitation : Cool the reaction mixture down to 50°C. This step is crucial for maximizing the precipitation of the insoluble MCA complex from the solution.

-

Filtration : Filter the resulting slurry through a Buchner funnel or a similar filtration apparatus.

-

Washing : Wash the filter cake with warm water (approx. 50°C) to remove any unreacted melamine, cyanuric acid, or other soluble impurities.

-

Drying : Dry the purified melamine cyanurate in an oven at 120°C until a constant weight is achieved. The final product should be a fine, white crystalline powder.[4][11]

Part 2: Characterization – A Self-Validating Analytical System

Thorough characterization is essential to confirm the successful synthesis of the MCA complex and to ensure it meets the required specifications for its intended application, particularly as a flame retardant. The primary goals are to verify the chemical structure, crystallinity, thermal stability, and morphology.

Experimental Workflow: Characterization of Melamine Cyanurate

The following diagram illustrates a comprehensive workflow for the analytical characterization of the synthesized MCA powder.

Caption: Fig. 2: Analytical Workflow for MCA Characterization

Key Characterization Techniques

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Purpose : FTIR is used to identify the characteristic functional groups of melamine and cyanuric acid and, most importantly, to confirm the formation of the hydrogen-bonded network.

-

Expected Results : The spectrum of MCA will show characteristic absorption bands for N-H stretching vibrations, C=O stretching from cyanuric acid, and the triazine ring vibrations. The shifts and broadening of the N-H and C=O peaks compared to the pure precursors provide direct evidence of the extensive hydrogen bonding within the complex.[8][12]

-

-

X-ray Diffraction (XRD)

-

Purpose : XRD analysis is performed to confirm the unique crystalline structure of the melamine cyanurate adduct, distinguishing it from a simple physical mixture of its components.

-

Expected Results : A successful synthesis will yield a powder XRD pattern with sharp, well-defined diffraction peaks, indicating a highly crystalline material.[12][13] The positions and intensities of these peaks are a fingerprint of the MCA crystal lattice and should match reference patterns from the literature. The average crystal size can also be estimated from the peak broadening using the Debye-Scherrer formula.[12][13]

-

-

Thermogravimetric Analysis (TGA)

-

Purpose : As a flame retardant, the thermal stability of MCA is its most critical performance metric. TGA measures the weight loss of a sample as a function of temperature, revealing its decomposition profile.

-

Expected Results : MCA exhibits excellent thermal stability, with decomposition typically beginning above 320-370°C.[3][14] The TGA curve will show a sharp, single-step weight loss in the 350-450°C range. This endothermic decomposition absorbs heat and releases non-combustible gases like ammonia and nitrogen, which is the basis of its flame retardant action.[2][5]

-

-

Scanning Electron Microscopy (SEM)

-

Purpose : SEM is used to visualize the surface morphology and microstructure of the synthesized MCA powder.

-

Expected Results : Under SEM, melamine cyanurate synthesized from aqueous solutions typically forms characteristic spoke-like or needle-like crystals.[6][15][16] The uniformity of the crystal shape and size distribution can provide insights into the control over the precipitation process.

-

Summary of Key Characterization Data

| Parameter | Technique | Expected Result | Significance |

| Chemical Structure | FTIR | Characteristic peaks for triazine ring, N-H, and C=O groups with H-bonding shifts. | Confirms formation of the supramolecular complex. |

| Crystallinity | XRD | Sharp, distinct diffraction peaks matching the MCA reference pattern. | Verifies the unique crystalline phase of the adduct. |

| Thermal Stability | TGA | Onset of decomposition (Tonset) > 320°C. | Ensures suitability for high-temperature polymer processing. |

| Morphology | SEM | Spoke-like or needle-like crystalline structures.[6][15] | Indicates successful crystallization from solution. |

Conclusion

The synthesis and characterization of Melamine Cyanurate represent a practical application of supramolecular chemistry to solve a critical industry need for effective, environmentally benign flame retardants. The aqueous precipitation method provides a reliable and scalable route to high-purity MCA. A rigorous, multi-technique characterization workflow is not merely procedural but forms a self-validating system, ensuring that the synthesized material possesses the specific crystalline structure and high thermal stability required for its demanding applications. By understanding the causality behind each step of the synthesis and analysis, researchers can consistently produce and verify high-quality Melamine Cyanurate for advanced material formulations.

References

- Hebei Xingfei Chemical Co., Ltd. (2024, December 3). Flame retardant mechanism of Melamine Cyanurate.

- Green-Mountain Chem. Melamine Cyanurate CAS#37640-57-6 Nitrogen Flame Retardant.

- Presafer. (n.d.). Melamine Cyanurate Flame Retardant: Mechanisms, Applications, and Synergistic Systems.

- Jiechuang. (2023, August 29). News - the Properties and Uses of Melamine Cyanurate.

- Oceanchem. (2025, July 15). What is melamine cyanurate used for?

- YunCang. (n.d.). Unlocking the Versatile Uses of Melamine Cyanurate.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Melamine Cyanurate: Properties, Applications & Benefits for Buyers.

- Wikipedia. (n.d.). Melamine cyanurate.

- Sangeetha, K., et al. (n.d.). Spectral and Thermal Degradation of Melamine Cyanurate. SciSpace.

- Google Patents. (n.d.). US5202438A - Process for the synthesis of melamine cyanurate.

- Physical Chemistry Chemical Physics (RSC Publishing). (n.d.). Time-dependent Solvothermal Synthesis of Melamine Cyanurate and Melamine Diborate: Experimental and Theoretical Insights.

- Presafer. (2025, February 6). Melamine cyanurate: an outstanding material with thermal stability and flame retardant properties.

- Google Patents. (n.d.). EP0507677A1 - Process for the preparation of melamine cyanurate.

- Journal of Food and Drug Analysis. (n.d.). Elucidating the Formation Characteristics of Melamine-Cyanuric Acid Complex.

- ACS Omega. (2019, June 3). Thermal Stability, Pyrolysis Behavior, and Fire-Retardant Performance of Melamine Cyanurate@Poly(cyclotriphosphazene-co-4,4′-sulfonyl diphenol) Hybrid Nanosheet-Containing Polyamide 6 Composites.

- National Institutes of Health (NIH). (n.d.). Thermal Stability, Pyrolysis Behavior, and Fire-Retardant Performance of Melamine Cyanurate@Poly(cyclotriphosphazene-co-4,4′-sulfonyl diphenol) Hybrid Nanosheet-Containing Polyamide 6 Composites - PMC.

- SHANDONG TAIXING ADVANCED MATERIAL CO., LTD. (n.d.). Melamine Cyanurate Production Process. Chinaplas 2026.

- PrepChem.com. (n.d.). Synthesis of melamine cyanurate.

- Ataman Kimya. (n.d.). MELAMINE CYANURATE.

- ResearchGate. (n.d.). FT-IR spectrum of melamine cyanurate. [Download Scientific Diagram].

- CrystEngComm (RSC Publishing). (n.d.). The structure of the melamine–cyanuric acid co-crystal.

- ResearchGate. (2025, August 8). A new approach to measure melamine, cyanuric acid, and melamine cyanurate using surface enhanced Raman spectroscopy coupled with gold nanosubstrates. [Request PDF].

- ResearchGate. (2025, August 9). (PDF) Spectral and Thermal Degradation of Melamine Cyanurate.

Sources

- 1. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]

- 2. What is melamine cyanurate used for?- Zhejiang Xusen Flame Retardants Incorporated Company. [flame-retardant-factory.com]

- 3. Melamine Cyanurate CAS#37640-57-6 Nitrogen Flame Retardant [green-mountainchem.com]

- 4. News - the Properties and Uses of Melamine Cyanurate [xingfeichemical.com]

- 5. nbinno.com [nbinno.com]

- 6. Melamine cyanurate - Wikipedia [en.wikipedia.org]

- 7. The structure of the melamine–cyanuric acid co-crystal - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. EP0507677A1 - Process for the preparation of melamine cyanurate - Google Patents [patents.google.com]

- 10. US5202438A - Process for the synthesis of melamine cyanurate - Google Patents [patents.google.com]

- 11. News - Unlocking the Versatile Uses of Melamine Cyanurate [yuncangchemical.com]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. academic.oup.com [academic.oup.com]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Thermal Decomposition Mechanism of Melamine Cyanurate

This guide provides a comprehensive exploration of the thermal decomposition mechanism of melamine cyanurate (MCA), a prominent halogen-free flame retardant. Tailored for researchers, scientists, and professionals in material science and polymer chemistry, this document elucidates the complex physicochemical transformations that underpin its flame retardant efficacy. We will delve into the multi-stage decomposition pathway, the analytical methodologies employed to characterize these processes, and the synergistic actions in both the condensed and gas phases that contribute to its function.

Introduction: The Role of Melamine Cyanurate in Fire Safety

Melamine cyanurate is a crystalline supramolecular complex formed through hydrogen bonding between melamine and cyanuric acid.[1] Its high nitrogen content, coupled with excellent thermal stability, has positioned it as a leading environmentally friendly, halogen-free flame retardant.[2] MCA is particularly effective in polymers such as polyamides (PA6, PA66) and thermoplastic polyurethanes (TPU).[2] Its flame retardant action is not due to a single process but a sophisticated, multi-step mechanism that occurs at elevated temperatures, effectively disrupting the combustion cycle of the host polymer.[3][4] This guide will dissect this mechanism, providing the technical depth necessary for advanced research and application.

The Core Decomposition Pathway: A Multi-Stage Process

The thermal degradation of melamine cyanurate is a sequential process that can be broadly categorized into three key stages: initial sublimation and dissociation, gas-phase reactions, and condensed-phase interactions. The process is endothermic, meaning it absorbs a significant amount of heat, which itself contributes to the cooling of the polymer substrate and delays ignition.[3][4]

Stage 1: Endothermic Decomposition and Sublimation

When heated, melamine cyanurate remains stable up to approximately 320-350°C.[3] Above this temperature, it undergoes an endothermic decomposition, dissociating back into its constituent molecules: melamine and cyanuric acid.[5] This initial step acts as a crucial heat sink, absorbing thermal energy from the environment.

A thermogravimetric analysis (TGA) of pure melamine cyanurate demonstrates this primary decomposition as a sharp, single-stage event. The onset of this significant weight loss begins at approximately 334°C and concludes around 417°C, resulting in a mass loss of over 88%.[5] This mass loss is attributed to the sublimation of melamine and the decomposition of cyanuric acid into volatile products.[5]

-

Reaction: C₆H₉N₉O₃ (solid) → C₃H₆N₆ (gas) + C₃H₃N₃O₃ (gas/liquid)

It is noteworthy that in the presence of a polymer matrix like polyamide, intermolecular interactions (e.g., hydrogen bonding) can increase the evolution temperatures of melamine and its decomposition products.[6]

Stage 2: Gas-Phase Action of Melamine Derivatives

Following sublimation, the gaseous melamine undergoes a series of endothermic condensation reactions at progressively higher temperatures, releasing non-combustible gases like ammonia (NH₃).[7][8] These inert gases dilute the concentration of oxygen and flammable volatiles in the flame zone, effectively suffocating the fire.[2][4][9]

The primary condensation products of melamine are:

-

Melam (C₆H₉N₁₁): Forms at ~350°C.

-

Melem (C₆H₆N₁₀): Forms at ~450°C.

-

Melon (C₆H₃N₉)n: A polymeric structure that forms at temperatures up to 600°C.[6][8]

These condensation products are thermally more stable than melamine itself and contribute to the formation of a thermally insulating layer.[6][8]

Diagram: Thermal Decomposition Pathway of Melamine Cyanurate A visual representation of the key decomposition steps and products.

Sources

- 1. News - Flame retardant mechanism of Melamine Cyanurate [xingfeichemical.com]

- 2. additivebz.com [additivebz.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Flame-retardant effect and mechanism of melamine phosphate on silicone thermoplastic elastomer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. torontech.com [torontech.com]

The Architecture of Molecular Recognition: A Technical Guide to the Crystal Structure and Hydrogen Bonding of Melamine Cyanurate

For Immediate Release

This technical guide provides a comprehensive exploration of the melamine cyanurate supramolecular complex, a classic example of molecular self-assembly driven by extensive hydrogen bonding. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the principles of crystal engineering and non-covalent interactions.

Introduction: The Power of Hydrogen Bonding in Supramolecular Chemistry

Melamine cyanurate is a crystalline complex formed from a 1:1 mixture of melamine and cyanuric acid.[1] The remarkable stability and insolubility of this adduct are attributed to a highly cooperative, two-dimensional network of hydrogen bonds.[1] This intricate network has made melamine cyanurate a model system for studying molecular recognition and self-assembly.[2] Its practical applications are also noteworthy, with uses as a halogen-free flame retardant, a solid lubricant, and in various other industrial contexts.[1][3] This guide will delve into the precise architecture of the melamine cyanurate crystal and the nature of the hydrogen bonds that form its foundation.

The Crystal Structure of Melamine Cyanurate: A Redetermined Perspective

The crystal structure of the melamine-cyanuric acid adduct has been a subject of detailed investigation, with a more recent study providing a corrected and more accurate crystallographic model.[3][4] The true unit cell is a monoclinic system with the space group I2/m, which is a significant correction to a previously reported smaller cell.[3][4] This redetermination revealed an ordered array of melamine and cyanuric acid molecules, in contrast to the disordered model suggested earlier.[3]

The crystal structure is characterized by extensive hydrogen-bonded sheets. These sheets are composed of melamine and cyanuric acid molecules linked by a triad of hydrogen bonds, forming a planar, tape-like or rosette structure.[5] These sheets are then stacked perpendicular to the crystallographic (101) plane, with significant π–π stacking interactions between adjacent layers contributing to the overall stability of the crystal lattice.[3]

| Crystallographic Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | I2/m |

| a | 14.8152(19) Å |

| b | 9.6353(18) Å |

| c | 7.0405(9) Å |

| β | 93.194(11)° |

| Volume | 1003.5(3) ų |

| Z | 2 |

| Table 1: Crystallographic data for melamine cyanurate as determined by Prior et al. (2013).[3][4] |

The Hydrogen Bonding Network: The Heart of the Supramolecular Assembly

The defining feature of the melamine cyanurate complex is its extensive and highly specific hydrogen bonding network. Each melamine molecule forms three hydrogen bonds with a neighboring cyanuric acid molecule, and vice versa. This "triple handshake" is a classic example of complementary hydrogen bonding, where the donor and acceptor sites on each molecule are perfectly aligned to maximize the strength and number of interactions.[5]

The hydrogen bonds are of the N-H···O and N-H···N types. The amine groups (-NH2) of melamine act as hydrogen bond donors, while the ring nitrogen atoms of melamine and the carbonyl oxygen atoms of cyanuric acid act as acceptors.[5] The imide groups (-NH-) of cyanuric acid also serve as hydrogen bond donors. This arrangement creates a robust, planar network that extends throughout the crystal.[3]

Figure 1: A simplified representation of the triple hydrogen bonding interaction between a melamine and a cyanuric acid molecule.

The precise intermolecular distances within this network have been accurately determined, providing a clear picture of the geometry of these interactions.[4] The formation of this extensive two-dimensional network is the primary driving force for the self-assembly of these two molecules into a stable co-crystal.[1]

Experimental Methodologies for Characterization

The elucidation of the melamine cyanurate crystal structure and its hydrogen bonding network relies on a combination of experimental techniques.

Synthesis of Melamine Cyanurate Crystals

High-quality single crystals suitable for X-ray diffraction can be synthesized through various methods, including:

-

Aqueous Precipitation: A common and straightforward method involves mixing aqueous solutions of melamine and cyanuric acid.[6][7] The low solubility of the resulting complex leads to its precipitation.

-

Hydrothermal Synthesis: This method involves heating an aqueous mixture of melamine and phosphoric acid in a sealed vessel. Under these conditions, melamine can partially hydrolyze to cyanuric acid, which then co-crystallizes with the remaining melamine.[3]

Step-by-Step Protocol for Aqueous Precipitation:

-

Prepare separate saturated aqueous solutions of melamine and cyanuric acid at an elevated temperature (e.g., 95°C) to increase solubility.[7]

-

Combine the two solutions in a 1:1 molar ratio while stirring.[7]

-

Allow the mixture to cool slowly to room temperature.

-

Melamine cyanurate will precipitate as a white crystalline solid.

-

Collect the crystals by filtration, wash with deionized water, and dry in an oven.

X-ray Diffraction (XRD)

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystal.[3] Powder X-ray diffraction (PXRD) is also a valuable tool for confirming the bulk purity and crystallinity of the synthesized material.[8][9]

Figure 2: A generalized workflow for single-crystal X-ray diffraction analysis.

Spectroscopic Techniques

Various spectroscopic methods provide complementary information about the hydrogen bonding interactions:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Changes in the vibrational frequencies of N-H and C=O stretching modes can confirm the presence and nature of hydrogen bonding.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy can be used to study the formation of the complex in solution and provide insights into the electronic changes upon hydrogen bond formation.[10]

-

X-ray Photoelectron Spectroscopy (XPS) and Near-Edge X-ray Absorption Fine Structure (NEXAFS): These surface-sensitive techniques can probe the electronic structure and charge distribution within the hydrogen-bonded network, particularly in thin films and on surfaces.[5][11]

Conclusion: A Cornerstone of Supramolecular Design

The melamine cyanurate system stands as a testament to the power and predictability of hydrogen bonding in directing molecular self-assembly. Its well-defined crystal structure and intricate hydrogen bonding network provide a foundational understanding for the design of more complex supramolecular architectures. For researchers in drug development, the principles demonstrated by melamine cyanurate can inform the design of co-crystals with tailored physical and chemical properties. In materials science, this system continues to inspire the development of novel functional materials based on non-covalent interactions.

References

- ArTS. Inter- and Intra‐Molecular Charge Redistributions in H‐Bonded Cyanuric AcidMelamine (CAM) Networks.

- Prior, T. J., et al. (2013). The structure of the melamine–cyanuric acid co-crystal. CrystEngComm, 15(29), 5838-5843.

- Seto, C. T. (1993). Molecular self-assembly through hydrogen bonding: Supramolecular aggregates based on the cyanuric acid-melamine lattice.

- O'Shea, J. N., et al. (2007). Hydrogen-bonded molecular networks of melamine and cyanuric acid on thin films of NaCl on Au(111). The Journal of Physical Chemistry C, 111(2), 734-738.

- Chen, J., & Wang, L. (2012). Process for the Synthesis of Melamine Cyanurate in Lamellar Crystalline Shape with High Purity and Flowability. U.S.

- O'Shea, J. N., et al. (2006). Surface self-assembly of the cyanuric acid– melamine hydrogen bonded network.

- Prior, T. J., et al. (2013). The structure of the melamine–cyanuric acid co-crystal. RSC Publishing.

- Prior, T. J., et al. (2013). The structure of the melamine–cyanuric acid co-crystal.

- ChemicalBook. (2023).

- Toffoli, D., et al. (2015). Probing Intermolecular H-Bonding Interactions in Cyanuric Acid Networks: Quenching of the N K-Edge Sigma Resonances. PubMed Central.

- Matějová, L., et al. (2021). Comparison of Graphitic Carbon Nitrides Synthetized from Melamine and Melamine-Cyanurate Complex: Characterization and Photocatalytic Decomposition of Ofloxacin and Ampicillin. PMC - PubMed Central.

- Oceanchem Group. (2023).

- Le, B. Q. (1993). Process for the synthesis of melamine cyanurate. U.S.

- Le, B. Q. (1992). Process for the preparation of melamine cyanurate.

- Krishnan, S., et al. (2014).

- Zhang, Y., et al. (2019).

- Toffoli, D., et al. (2015). Probing Intermolecular H-Bonding Interactions in Cyanuric Acid Networks: Quenching of the N K-Edge Sigma Resonances. The Journal of Physical Chemistry A, 119(42), 10591-10599.

- ResearchGate. (2014).

- Altering the structures of 3D supramolecular assemblies from melamine and cyanuric acid derivatives in w

- ResearchGate. (2020). (a) XRD patterns of citric acid-a, melamine-b, MCA-c and standard XRD...

- Wood, R. G., & Williams, G. (1942). The structure of melamine, C3N6H6. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 180(981), 149-159.

Sources

- 1. Melamine cyanurate | 37640-57-6 [chemicalbook.com]

- 2. Surface self-assembly of the cyanuric acid–melamine hydrogen bonded network - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. The structure of the melamine–cyanuric acid co-crystal - CrystEngComm (RSC Publishing) DOI:10.1039/C3CE40709H [pubs.rsc.org]

- 4. The structure of the melamine–cyanuric acid co-crystal - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 5. arts.units.it [arts.units.it]

- 6. Comparison of Graphitic Carbon Nitrides Synthetized from Melamine and Melamine-Cyanurate Complex: Characterization and Photocatalytic Decomposition of Ofloxacin and Ampicillin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Introduction To Melamine Cyanurate MCA - News [oceanchemgroup.com]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. Molecular self-assembly through hydrogen bonding: Supramolecular aggregates based on the cyanuric acid-melamine lattice - ProQuest [proquest.com]

- 11. Probing Intermolecular H-Bonding Interactions in Cyanuric Acid Networks: Quenching of the N K-Edge Sigma Resonances - PMC [pmc.ncbi.nlm.nih.gov]

chemical and physical properties of melamine cyanurate powder

An In-Depth Technical Guide to the Chemical and Physical Properties of Melamine Cyanurate Powder

Introduction: Beyond the Flame

Melamine cyanurate (MCA) represents a cornerstone in the field of halogen-free flame retardants. It is not a simple salt, but rather a highly stable, hydrogen-bonded crystalline complex formed from a 1:1 mixture of melamine and cyanuric acid.[1][2] This supramolecular arrangement imparts exceptional thermal stability and a multi-faceted flame retardant mechanism, making it an indispensable additive in various polymer systems.[3] Its adoption has been driven by increasingly stringent environmental regulations and a demand for safer materials that minimize the emission of smoke and toxic gases during combustion.[3][4] This guide provides a comprehensive exploration of the core , offering insights for researchers, materials scientists, and formulation chemists.

Chemical Properties and Molecular Architecture

Molecular Structure and Bonding

Melamine cyanurate (CAS No: 37640-57-6) possesses the molecular formula C₆H₉N₉O₃ and a molar mass of approximately 255.19 g/mol .[5][6] The defining feature of its structure is not a covalent or ionic bond, but an extensive two-dimensional network of hydrogen bonds between the melamine and cyanuric acid molecules.[1][2] This intricate network, reminiscent of the base pairings in DNA, creates a highly ordered and stable lamellar structure.[7] The crystal structure has been determined to be monoclinic, containing ordered arrays of the two components.[8][9][10] This robust hydrogen bonding is the primary reason for MCA's high thermal stability and low solubility.

Synthesis Pathways

The industrial synthesis of melamine cyanurate is typically achieved through the reaction of melamine and cyanuric acid in an aqueous medium.[1][11] Key process variables that influence the purity, particle size, and morphology of the final product include pH, temperature, and reactant stoichiometry.

One established method involves conducting the reaction in the presence of a strong mineral acid, such as HCl, at a pH not exceeding 1.[2][11] This acidic environment facilitates the reaction, which can be carried out at temperatures between 80°C and 95°C.[11] Following the reaction, the product is filtered, washed extensively with water to remove unreacted precursors and acid, and subsequently dried to yield a fine white powder.[11] Alternative methods, such as time-dependent solvothermal synthesis, are also being explored to achieve precise control over the material's properties.[12]

Physical and Thermal Properties

Melamine cyanurate is a white, odorless crystalline powder.[1][4] Its physical characteristics are critical for its processing and performance within polymer matrices.

Data Summary

The key physical and thermal properties of melamine cyanurate are summarized below.

| Property | Value | Source(s) |

| Appearance | White crystalline powder | [4][13][14] |

| Molecular Formula | C₆H₉N₉O₃ | [6][15] |

| Molar Mass | 255.19 g/mol | [5] |

| Density | 1.35 - 1.85 g/cm³ | [4] |

| Decomposition Temp. | >320°C (typically ~350°C) | [4][6][15][16] |

| Water Solubility | Insoluble | [1][5][6] |

| Organic Solvent Solubility | Generally insoluble in most organic solvents | [4] |

| Vapor Pressure | Negligible at room temperature | [4] |

| Particle Size (D50) | 2.0 - 4.0 µm (Varies by grade) | [14] |

Particle Morphology and Dispersibility

The particle size and distribution of MCA powder are crucial for its application. Commercial grades are available with average particle sizes typically ranging from less than 2 µm to over 20 µm.[14][17] The morphology is generally crystalline, often appearing as needle-like or prismatic crystals.[1] Good dispersibility within a polymer matrix is essential to ensure a uniform flame retardant effect and to maintain the mechanical properties of the final product.[18] MCA's lubricity can also be an advantage, reducing friction during melt processing and minimizing wear on equipment.[18]

The Mechanism of Flame Retardancy

The efficacy of melamine cyanurate as a flame retardant stems from a sophisticated, multi-modal mechanism that activates upon exposure to high heat, acting in both the condensed (solid) and gas phases of combustion.

-

Endothermic Decomposition : When heated to temperatures above 320°C, MCA undergoes an endothermic decomposition, sublimating into its constituent parts: melamine and cyanuric acid.[16] This process absorbs significant thermal energy from the polymer, acting as a "heat sink" that cools the material surface and slows down pyrolysis.[19][20]

-

Gas Phase Dilution : The vaporized melamine and cyanuric acid further decompose, releasing a large volume of non-combustible gases, primarily nitrogen (N₂) and ammonia (NH₃).[3][19][20] These inert gases are released into the flame zone, where they dilute the concentration of both flammable gases (fuel) from the decomposing polymer and atmospheric oxygen.[3][20] This dilution effect effectively "starves" the fire, inhibiting the chemical reactions of combustion and leading to flame suppression.[7]

-

Condensed Phase Charring : In certain polymer systems, particularly polyamides, the cyanuric acid released during decomposition can react with the polymer chains.[16] This promotes the formation of a stable, insulating layer of char on the material's surface.[19] This char layer acts as a physical barrier, shielding the underlying polymer from heat and oxygen and preventing the escape of flammable volatiles into the gas phase.[15][19]

Caption: Multi-modal flame retardant mechanism of Melamine Cyanurate.

Analytical Characterization and Experimental Protocols

A suite of analytical techniques is employed to verify the identity, purity, thermal behavior, and morphology of melamine cyanurate powder.

Key Characterization Techniques

-

Thermogravimetric Analysis (TGA): Measures weight loss as a function of temperature to determine thermal stability and decomposition profiles. For MCA, TGA typically shows a single, sharp weight loss step beginning above 300°C, corresponding to its decomposition.[21]

-

Fourier-Transform Infrared Spectroscopy (FTIR): Used to identify functional groups and confirm the hydrogen-bonded structure. The spectrum of MCA shows characteristic peaks for N-H stretching and triazine ring vibrations, distinct from its individual precursors.[22]

-

X-Ray Diffraction (XRD): Confirms the crystalline nature of the material. The presence of sharp diffraction peaks in the XRD pattern is indicative of a highly crystalline structure.[23]

-

Scanning Electron Microscopy (SEM): Provides high-resolution images of the powder's surface morphology, revealing particle shape, size, and aggregation.[23]

Standard Experimental Workflow

A logical workflow for the comprehensive characterization of an MCA sample is crucial for quality control and research purposes.

Caption: A typical experimental workflow for characterizing MCA powder.

Protocol 1: Thermogravimetric Analysis (TGA)

-

Instrument: Calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of the dry melamine cyanurate powder into an alumina or platinum crucible.

-

Analysis Conditions:

-

Atmosphere: Nitrogen (or air, for oxidative stability), flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 50°C) to 800°C.

-

Heating Rate: A standard rate of 10°C/min or 20°C/min.[24]

-

-

Data Analysis: Plot the percentage of weight loss versus temperature. Determine the onset temperature of decomposition (T_onset) and the temperature of maximum weight loss rate (T_max).

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Instrument: FTIR spectrometer with a suitable detector.

-

Sample Preparation: Prepare a KBr (potassium bromide) disk. Mix ~1 mg of the MCA powder with ~100 mg of dry KBr powder in an agate mortar. Press the mixture into a transparent pellet using a hydraulic press.

-

Analysis Conditions:

-

Scan Range: Typically 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: Accumulate 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Analysis: Analyze the resulting spectrum for characteristic absorption bands corresponding to N-H stretching, triazine ring vibrations, and C=O groups, confirming the complex's formation.

Applications and Performance Considerations

The primary application for melamine cyanurate is as a halogen-free flame retardant in polymers.[4][15]

-

Polyamides (Nylon): MCA is exceptionally effective in polyamides (PA6, PA66), where it can help achieve a UL 94 V-0 rating at loading levels of 10-25%.[4][25] It is widely used in electrical and electronic components, automotive parts, and connectors.[19][26]

-

Thermoplastic Polyurethanes (TPU): Used extensively in wire and cable insulation and sheathing where low smoke, halogen-free (LSZH) properties are required.[4]

-

Other Polymers: It also finds use in thermoplastic polyesters (PBT, PET), epoxy resins, and various elastomers.[15][25]

Toxicology and Safety Profile

While melamine cyanurate is considered safe for industrial use when encapsulated within a polymer matrix, its toxicology upon ingestion is a significant concern. The individual components, melamine and cyanuric acid, have low acute toxicity.[5][27] However, when ingested together, they can co-precipitate in the renal tubules, forming sharp, insoluble crystals.[5][28] These crystals can cause severe kidney damage and acute renal failure.[28][29] This mechanism was responsible for the widespread pet food recalls and infant formula crises in 2007 and 2008, respectively.[5] Therefore, direct ingestion of melamine cyanurate powder must be strictly avoided, and appropriate personal protective equipment should be used when handling the powder to prevent inhalation of dust.

Conclusion

Melamine cyanurate is a highly effective and environmentally conscious flame retardant, distinguished by its unique supramolecular structure and multi-faceted mechanism of action. Its excellent thermal stability makes it suitable for processing with a wide range of engineering plastics, while its ability to suppress flames through both gas-phase dilution and condensed-phase charring provides robust fire safety. A thorough understanding of its chemical, physical, and thermal properties, verified through rigorous analytical characterization, is essential for optimizing its performance in advanced material formulations. As the demand for safer, halogen-free materials continues to grow, melamine cyanurate will remain a critical component in the development of next-generation fire-resistant products.

References

- Melamine cyanurate - Wikipedia. (n.d.).

- Melamine Cyanurate Flame Retardant: Mechanisms, Applications, and Synergistic Systems. (n.d.).

- What is melamine cyanurate used for? (2025, July 15).

- Melamine Cyanurate CAS#37640-57-6 Nitrogen Flame Retardant. (n.d.). Green-Mountain Chem.

- Unique advantages and applications of melamine cyanurate in polymer processing. (2025, January 3).

- Melamine cyanurate - Solubility of Things. (n.d.).

- Application of melamine cyanurate as a halogen-free flame retardant. (n.d.).

- Understanding the Mechanism of Melamine Cyanurate as a Flame Retardant. (2025, December 10).

- Understanding Melamine Cyanurate: Properties and Applications in Polymer Modification. (2025, September 18). NINGBO INNO PHARMCHEM CO.,LTD.

- Flame retardant mechanism of Melamine Cyanurate. (2024, December 3). Hebei Xingfei Chemical Co., Ltd.

- The structure of the melamine–cyanuric acid co-crystal. (n.d.). CrystEngComm (RSC Publishing).

- melamine cyanurate. (2024, September 24). ChemBK.

- MELAMINE CYANURATE (MCA). (n.d.). Ataman Kimya.

- Toxicological risk of melamine and cyanuric acid in food and feed. (n.d.). PMC - PubMed Central.

- Melamine and Cyanuric acid: Toxicity, Preliminary Risk Assessment and Guidance on Levels in Food. (2008, September 25). ELIKA Seguridad Alimentaria.

- Melamine cyanurate 37640-57-6 wiki. (n.d.). Guidechem.

- Melamine Cyanurate (MCA). (n.d.). Oceanchem Group.

- Melamine cyanurate. (n.d.). Pinfa.

- MELAMINE CYANURATE. (n.d.). Ataman Kimya.

- Process for the synthesis of melamine cyanurate. (n.d.). Google Patents.

- The structure of the melamine–cyanuric acid co-crystal. (2013, June 6). RSC Publishing.

- Melamine cyanurate | 37640-57-6. (2025, December 31). ChemicalBook.

- Spectral and Thermal Degradation of Melamine Cyanurate. (n.d.). SciSpace.

- Time-dependent Solvothermal Synthesis of Melamine Cyanurate and Melamine Diborate: Experimental and Theoretical Insights. (n.d.). Physical Chemistry Chemical Physics (RSC Publishing).

- The structure of the melamine–cyanuric acid co-crystal. (2013, June 3). ResearchGate.

- Melamine cyanurate(MCA). (n.d.). Halogen-Free Flame Retardant Manufacturer, Factory In China.

- Method for preparing melamine cyanurate with large particle size and wide distribution. (n.d.).

- Melamine cyanurate: an outstanding material with thermal stability and flame retardant properties. (2025, February 6).

- [Biological effects and toxicology studies of melamine and its derivative cyanuric acid]. (n.d.).

- Melamine Cyanurate. (n.d.). ZXCHEM.

- Thermal Stability, Pyrolysis Behavior, and Fire-Retardant Performance of Melamine Cyanurate@Poly(cyclotriphosphazene-co-4,4′-sulfonyl diphenol) Hybrid Nanosheet-Containing Polyamide 6 Composites. (2019, June 3). ACS Omega.

- Synthesis of melamine cyanurate. (n.d.). PrepChem.com.

- Effect of Melamine Cyanurate on thermal and flame retardant. (2024, June 26). Senlos.

-

An effect of cyanurate-melamine synthesis methodology on the particle size of MCA and the specific surface area of MCA-derived carbon nitride. (n.d.). ResearchGate. Retrieved January 4, 2026, from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7oX34Agy4ImEyrcIoxjYhJZEw6YsW8R_3HuW3O3J-8DKakTBFROxOwtCrEVMqmoXQ3gL0O2Z5S7bs0rHwg_NhOBpX3wZ0HQjBT_xqMqF3-w-YTaFF2XTpDdWfuW2G7wgdD8abcTF-ADBlxee016NDv8wejeg3hWUw1EFi14KCgEqGXx2eqGnJwXEyodfXfLMyye84ABkUNGybDKnVP1MI_8qwToF_RhMtsf2FSMxk-NmeP3lo-vySVlDya9FNheDw6KKdGqHKDQ==]([Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Melamine cyanurate | 37640-57-6 [chemicalbook.com]

- 3. News - Flame retardant mechanism of Melamine Cyanurate [xingfeichemical.com]

- 4. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]

- 5. Melamine cyanurate - Wikipedia [en.wikipedia.org]

- 6. chembk.com [chembk.com]

- 7. nbinno.com [nbinno.com]

- 8. The structure of the melamine–cyanuric acid co-crystal - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 9. The structure of the melamine–cyanuric acid co-crystal - CrystEngComm (RSC Publishing) DOI:10.1039/C3CE40709H [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. US5202438A - Process for the synthesis of melamine cyanurate - Google Patents [patents.google.com]

- 12. Time-dependent solvothermal synthesis of melamine cyanurate and melamine diborate: experimental and theoretical insights - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. oceanchem-group.com [oceanchem-group.com]

- 15. Melamine Cyanurate CAS#37640-57-6 Nitrogen Flame Retardant [green-mountainchem.com]

- 16. pinfa.eu [pinfa.eu]

- 17. Method for preparing melamine cyanurate with large particle size and wide distribution - Eureka | Patsnap [eureka.patsnap.com]

- 18. jssunton.com [jssunton.com]

- 19. What is melamine cyanurate used for?- Zhejiang Xusen Flame Retardants Incorporated Company. [flame-retardant-factory.com]

- 20. nbinno.com [nbinno.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. scispace.com [scispace.com]

- 24. pubs.aip.org [pubs.aip.org]

- 25. Application of melamine cyanurate as a halogen-free flame retardant-News-Zibo Senlos Import & Export Co.,Ltd-Polyaluminium Chloride/Polyacrylamide/Flame Retardant/Carboxylated NBR Latex/Carboxylated SBR Latex [senloschem.com]

- 26. Melamine Cyanurate Cas No.: 37640-57-6 of China Manufacturer [zxchem.com]

- 27. seguridadalimentaria.elika.eus [seguridadalimentaria.elika.eus]

- 28. Toxicological risk of melamine and cyanuric acid in food and feed - PMC [pmc.ncbi.nlm.nih.gov]

- 29. [Biological effects and toxicology studies of melamine and its derivative cyanuric acid] - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of Melamine Cyanurate in Organic Solvents: A Physicochemical and Experimental Analysis

An In-depth Technical Guide for Researchers

Abstract: Melamine cyanurate (MCA), a halogen-free flame retardant, is a supramolecular complex formed between melamine and cyanuric acid. Its industrial utility, particularly in polyamides, is well-established. However, for researchers in material science and drug development, a thorough understanding of its solubility characteristics is paramount for formulation, toxicological assessment, and novel applications. This guide provides an in-depth analysis of MCA's solubility in organic solvents, grounded in its fundamental physicochemical properties. We will dissect the molecular interactions that govern its behavior, present a comprehensive review of quantitative solubility data, and provide a validated experimental protocol for its determination. The central finding is that melamine cyanurate is practically insoluble across a vast range of common organic solvents due to the exceptional stability of its hydrogen-bonded crystalline lattice.

The Physicochemical Basis of Melamine Cyanurate's Profound Insolubility

Melamine cyanurate is not a simple covalent salt, despite its name. It is a crystalline complex formed from a 1:1 molar mixture of melamine and cyanuric acid.[1] The defining characteristic of this material is the extensive two-dimensional network of hydrogen bonds that holds the two components together, reminiscent of the base pairings in DNA.[1][2] This powerful intermolecular self-assembly is the primary determinant of its physical properties, including its remarkably low solubility.

The Supramolecular Architecture: A Hydrogen-Bonded Sheet

The melamine and cyanuric acid molecules arrange themselves into planar, sheet-like structures. Each melamine molecule can form three hydrogen bonds with three neighboring cyanuric acid molecules, and vice-versa. This creates a highly ordered, cooperative, and stable "infinite" 2D network.[3] The strength and density of these interactions result in a very high lattice energy. For dissolution to occur, a solvent must provide sufficient energy to overcome these strong intermolecular forces and effectively solvate the individual melamine and cyanuric acid molecules. Most organic solvents lack the specific, complementary hydrogen bonding capability and energetic favorability to disrupt this robust crystalline structure.[4]

Visualizing the Hydrogen-Bonding Network

The stability of the MCA complex is best understood by visualizing the dense network of hydrogen bonds between the amine groups of melamine (donors) and the carbonyl/amine groups of cyanuric acid (acceptors/donors). This creates a powerful and cooperative supramolecular structure.

Caption: Intermolecular hydrogen bonding in the MCA complex.

Quantitative and Qualitative Solubility Data

Consistent with its molecular structure, experimental data confirms that melamine cyanurate is virtually insoluble in water and a wide array of organic solvents.[5]

Comprehensive Solubility Screening Results

A recent systematic study screened the solubility of MCA across 18 common laboratory solvents, providing clear quantitative evidence of its insolubility.[6] The experiment measured the percentage of mass loss of the solid MCA after equilibration with the solvent, with no significant mass loss observed in 16 of the solvents when compared to water (a negative control).[6] The results are summarized below.

| Solvent Class | Solvent | Mean % Mass Loss | Classification |

| Polar Aprotic | Dimethylformamide (DMF) | 1.4 | Insoluble[6] |

| Dimethyl sulfoxide (DMSO) | 0.9 | Insoluble[6] | |

| Acetone | 1.1 | Insoluble[6] | |

| Polar Protic | Water | 1.3 | Insoluble[6] |

| Ethanol | 0.8 | Insoluble[6] | |

| Methanol | 1.7 | Insoluble[6] | |

| Isopropanol | 1.6 | Insoluble[6] | |

| Halogenated | Chloroform | 0.5 | Insoluble[6] |

| Dichloromethane | 0.7 | Insoluble[6] | |

| Nonpolar | Cyclohexane | 0.9 | Insoluble[6] |

| Hexane | 1.6 | Insoluble[6] | |

| Ether | Diethyl Ether | 1.6 | Insoluble[6] |

| Tetrahydrofuran (THF) | 1.4 | Insoluble[6] | |

| Ester | Ethyl Acetate | 1.0 | Insoluble[6] |

| Acid | Hydrochloric Acid (12 M) | 54.2 | Dissolved [6] |

| Data sourced from Aquatic Toxicology.[6] The term "Insoluble" indicates no statistically significant mass loss compared to the water control. |

Analysis and Interpretation

The data unequivocally demonstrates that neither polar nor nonpolar solvents are effective at dissolving MCA.

-

Polar aprotic solvents like DMSO and DMF, despite their high polarity, cannot sufficiently disrupt the dense, highly-ordered hydrogen bond network.

-

Polar protic solvents like water and alcohols (ethanol, methanol) are also ineffective. While they are hydrogen bond donors and acceptors, they cannot compete with the perfectly complementary and extensive bonding between melamine and cyanuric acid.[3]

-

Nonpolar, halogenated, and other solvents lack the polarity and hydrogen bonding capability to interact favorably with the MCA lattice.

The only solvent shown to be effective is a strong mineral acid (12 M HCl), which does not act as a simple solvent but rather as a reactant.[6] The dissolution is due to an acid-base reaction, where the highly acidic environment protonates the basic melamine molecule, breaking the hydrogen-bonded complex and allowing the components to be solvated. Some technical datasheets also note "sparing" solubility in "Acidic DMSO," which likely relies on the same principle of protonation to break the complex.[7]

Contradictory claims of solubility in solvents like ethanol and formaldehyde exist in some commercial literature but are not supported by rigorous scientific studies and likely refer to the ability to form stable dispersions rather than true thermodynamic solutions.[8]

Experimental Protocol: Determination of Solubility via Isothermal Saturation

To ensure scientific rigor, any claim of solubility must be backed by a robust, self-validating protocol. The isothermal saturation method is the gold standard for determining the solubility of poorly soluble compounds like MCA. The principle is to saturate a solvent with an excess of the solute at a constant temperature for a sufficient period to reach equilibrium.

Diagram of Experimental Workflow

Caption: Workflow for the Isothermal Saturation Method.

Step-by-Step Methodology

-

Preparation: Pre-dry the melamine cyanurate powder in a vacuum oven to remove any residual moisture.

-

Addition of Solute and Solvent: Accurately weigh an excess amount of MCA (e.g., 100 mg) into a series of glass vials. Using a calibrated pipette, add a precise volume (e.g., 10.0 mL) of the desired organic solvent to each vial. A negative control using deionized water should be run in parallel.[6]

-

Equilibration: Securely cap the vials to prevent solvent evaporation. Place the vials in an isothermal orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate the suspensions for a prolonged period (a minimum of 72 hours is recommended for poorly soluble, crystalline compounds) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. For a more complete separation, centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes).

-

Quantification (Gravimetric Method): Carefully decant the supernatant. The remaining solid pellet is then washed with a small amount of a highly volatile solvent in which MCA is known to be insoluble (like diethyl ether) to remove any residual test solvent, then dried under vacuum to a constant weight. The solubility is determined by the difference between the initial and final mass of the solid. This mass-loss method is highly effective for compounds with negligible solubility.[6]

-

Quantification (Supernatant Analysis): Alternatively, an aliquot of the clear supernatant can be taken for analysis. Since concentrations will be extremely low, a highly sensitive analytical technique like High-Performance Liquid Chromatography (HPLC) would be required. This would likely involve dissolving the evaporated supernatant in a strong solvent (like aqueous HCl) prior to injection.

Implications for Researchers

-

Formulation Development: The inherent insolubility of MCA means that solvent-based formulation strategies are not viable. Researchers should focus on dispersion-based systems, where particle size, surface treatment, and choice of dispersing agents are critical for achieving a stable, homogenous mixture in a polymer matrix or other medium.[9]

-

Toxicological Studies: The insolubility of the pre-formed MCA complex is a key factor in its toxicological profile. While the complex itself has low oral toxicity due to poor absorption, co-ingestion of its more soluble precursors, melamine and cyanuric acid, can lead to in vivo crystallization within the renal tubules, causing severe kidney damage.[10] This distinction is critical for any safety or risk assessment.

Conclusion

The solubility of melamine cyanurate in organic solvents is not a matter of degree but of fundamental limitation. Its structure, a supramolecular complex stabilized by an extensive and powerful two-dimensional hydrogen-bonding network, confers exceptional thermodynamic stability and a high lattice energy that common organic solvents cannot overcome. Rigorous experimental data confirms its classification as practically insoluble across all major solvent classes. For scientists and researchers, this understanding is crucial: efforts should be directed away from dissolution and towards mastering dispersion and suspension technologies to effectively utilize this important halogen-free flame retardant.

References

- Ataman Kimya. (n.d.). MELAMINE CYANURATE (MCA).

- Ataman Kimya. (n.d.). MELAMINE CYANURATE.

- Aquatic Toxicology. (2025, August 10). [Article on melamine cyanurate solubility and toxicity]. Cardiff University ORCA Repository.

- National Toxicology Program (NTP). (2008, December). Research Concept for Melamine/Cyanuric Acid.

- Allen, F. H., et al. (2013). The structure of the melamine–cyanuric acid co-crystal. RSC Publishing.

-

National Center for Biotechnology Information. (n.d.). Melamine cyanurate. PubChem Compound Database. Retrieved from [Link]

-

Wikipedia. (n.d.). Melamine cyanurate. Retrieved from [Link]

- Google Patents. (n.d.). WO2006095337A2 - A process for the preparation of melamine cyanurate.

-

ChemBK. (2024, September 24). MELAMINE CYANURATE. Retrieved from [Link]

- ResearchGate. (n.d.). Morphology of melamine, cyanuric acid, and melamine-cyanurate crystals... [Image and article excerpt].

-

Solubility of Things. (n.d.). Melamine cyanurate. Retrieved from [Link]

- Smolin, W. J., & Rapoport, L. (n.d.).

-

PRESPLAST. (n.d.). Melamine Cyanurate Flame Retardant: Mechanisms, Applications, and Synergistic Systems. Retrieved from [Link]

- Jacob, C. C., et al. (2012).

- Ranganathan, A., Pedireddi, V. R., & Rao, C. N. R. (1999). Hydrothermal Synthesis of Organic Channel Structures: 1:1 Hydrogen-Bonded Adducts of Melamine with Cyanuric and Trithiocyanuric Acids. Journal of the American Chemical Society.

- ResearchGate. (2023, August 5). Surface self-assembly of the cyanuric acid-melamine hydrogen bonded network.

- PubMed Central. (n.d.). Probing Intermolecular H-Bonding Interactions in Cyanuric Acid Networks: Quenching of the N K-Edge Sigma Resonances.

-

GO YEN CHEMICAL INDUSTRIAL CO LTD. (n.d.). GOYENCHEM-MCA Melamine Cyanurate Flame Retardant CAS No. 37640-57-6. Retrieved from [Link]

Sources

- 1. Melamine cyanurate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. The structure of the melamine–cyanuric acid co-crystal - CrystEngComm (RSC Publishing) DOI:10.1039/C3CE40709H [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]

- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 7. MELAMINE CYANURATE [chembk.com]

- 8. GOYENCHEM-MCA Melamine Cyanurate Flame Retardant CAS No. 37640-57-6 - GO YEN CHEMICAL INDUSTRIAL CO LTD [goyenchemical.com]

- 9. Melamine Cyanurate|Halogen-Free Flame Retardant|RUO [benchchem.com]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

supramolecular chemistry of melamine-cyanuric acid complex

An In-depth Technical Guide to the Supramolecular Chemistry of the Melamine-Cyanuric Acid Complex

Foreword: The Archetype of Molecular Recognition

In the vast landscape of supramolecular chemistry, few systems offer the elegance, robustness, and instructional value of the melamine-cyanuric acid complex. This guide eschews a conventional review format. Instead, it is structured to provide researchers, materials scientists, and drug development professionals with a foundational understanding rooted in first principles, validated experimental practices, and forward-looking applications. We will deconstruct this classic system not merely as a subject of academic curiosity, but as a masterclass in the power of non-covalent interactions to direct molecular self-assembly and create functional materials. The narrative that follows is built on the pillars of experimental causality, procedural integrity, and authoritative scientific grounding.

The Fundamental Interaction: A Symphony of Hydrogen Bonds

The remarkable stability and specificity of the melamine-cyanuric acid (M-CA) complex are not accidental; they are the direct result of near-perfect molecular and electronic complementarity.[1] Melamine, a triazine derivative, presents three diamino-substituted carbons, creating a "Donor-Donor-Acceptor" (DDA) hydrogen-bonding array. Conversely, cyanuric acid (in its isocyanuric acid tautomeric form) presents three imide groups, creating a complementary "Acceptor-Acceptor-Donor" (AAD) array.

This complementary arrangement facilitates the formation of three highly stable, cooperative hydrogen bonds between a single melamine molecule and a single cyanuric acid molecule.[2] This interaction is the fundamental driving force for all subsequent self-assembly.

Caption: Complementary DDA-AAD triple hydrogen bonding between melamine and cyanuric acid.

Beyond the simple 1:1 adduct, this interaction motif propagates into highly ordered, two-dimensional networks.[1] The most famous of these is the "rosette" structure, a cyclic hexameric arrangement of three melamine and three cyanuric acid molecules held together by 18 hydrogen bonds.[3] This motif is exceptionally stable and forms the basis for many of the complex's properties. Linear or "tape" structures can also form, depending on kinetic and thermodynamic conditions.[4]

Solid-State Structure: From 2D Sheets to 3D Crystals

The self-assembly process culminates in the formation of a highly ordered, crystalline solid. The 1:1 M-CA complex crystallizes into a structure composed of stacked, two-dimensional hydrogen-bonded sheets.[5][6] These sheets are effectively infinite planes of the rosette or tape motifs.

A critical point of scientific integrity is the acknowledgment of the re-determination of the M-CA crystal structure. Early reports were shown to be incorrect, and the true unit cell has approximately double the volume of the one previously reported.[5][7] The correct structure is an ordered array of melamine and cyanuric acid molecules, providing precise intermolecular distances.[5][6]

| Crystallographic Parameter | Value [5][7] |

| Crystal System | Monoclinic |

| Space Group | I2/m |

| a | 14.8152(19) Å |

| b | 9.6353(18) Å |

| c | 7.0405(9) Å |

| β | 93.194(11)° |

| Volume | 1003.5(3) ų |

| Z | 2 |

The planarity of the melamine and cyanuric acid molecules is crucial; the root mean square (rms) deviation from their mean planes is minimal (0.0155 Å for melamine, 0.0169 Å for cyanuric acid).[5] These planar sheets then stack, offset from one another, to build the three-dimensional crystal lattice. Quantum chemical calculations have been employed to understand the stacking energies and confirm that an ordered structure with aligned melamine-cyanuric acid pairs is energetically favorable.[5]

Electronic Landscape: Charge Redistribution upon Complexation

The formation of the hydrogen-bonded network is not merely a geometric arrangement; it fundamentally alters the electronic properties of the constituent molecules. Spectroscopic studies, such as X-ray Photoemission Spectroscopy (XPS) and Near Edge X-ray Absorption Fine Structure (NEXAFS), have provided profound insights into this phenomenon.[2]

Upon formation of the M-CA complex, a measurable charge redistribution occurs. Core-level spectral shifts indicate a charge accumulation on the cyanuric acid molecule and a complementary charge depletion on the melamine molecule.[2] This can be rationalized by the nature of the hydrogen bonds: the more electronegative oxygen atoms of cyanuric acid pull electron density from the hydrogen atoms of melamine's amine groups. This net charge transfer from melamine to cyanuric acid further stabilizes the complex beyond simple electrostatic attraction and contributes to its overall robustness.[2]

Experimental Protocols: Synthesis and Characterization

The synthesis and verification of the M-CA complex is a straightforward yet illustrative process in supramolecular chemistry. The following protocols are designed as self-validating systems.

Protocol 1: Synthesis by Co-precipitation

This method is rapid and relies on the poor aqueous solubility of the resulting complex.[1]

-

Precursor Preparation:

-

Prepare a saturated aqueous solution of melamine (approx. 3.2 g/L at 20°C).

-

Prepare a saturated aqueous solution of cyanuric acid (solubility is low, can be heated to increase concentration, then cooled).

-

-

Reaction:

-

Combine the two solutions in a 1:1 molar ratio with vigorous stirring at room temperature.

-

Causality Note: The thermodynamic driving force of forming the highly stable, insoluble complex will cause immediate precipitation of a white, opaque solid.[5]

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid copiously with deionized water to remove any unreacted starting materials.

-

Further wash with a non-polar solvent like ethanol or acetone to facilitate drying.

-

Dry the resulting white powder in a vacuum oven at 60-80°C to a constant weight.

-

Protocol 2: Hydrothermal Synthesis

This method can yield high-quality single crystals suitable for X-ray diffraction.[5]

-

Reaction Mixture:

-

In a 23 mL Teflon-lined stainless steel autoclave, combine melamine (e.g., 0.252 g, 2.00 mmol) and an acid source such as phosphoric acid (e.g., 0.346 g of 85 wt% H₃PO₄, 3.00 mmol) in 10 mL of deionized water.

-

Causality Note: Under acidic and hydrothermal conditions, melamine can partially hydrolyze to form cyanuric acid in situ. This ensures a stoichiometric mixture at the molecular level, promoting well-ordered crystal growth.[5]

-

-

Hydrothermal Reaction:

-

Seal the autoclave and heat in an oven at 170°C for 48 hours.

-

Allow the autoclave to cool slowly to room temperature over several hours to promote the formation of larger crystals.

-

-

Isolation:

-

Open the autoclave, collect the crystalline product by filtration, wash with deionized water and ethanol, and dry.

-

Characterization Workflow

Verification of the successful synthesis of the M-CA complex requires a multi-technique approach.

Caption: A typical experimental workflow for the synthesis and validation of the M-CA complex.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: This is the primary tool to confirm the hydrogen bonding. Look for characteristic shifts in the N-H and C=O stretching frequencies compared to the pure precursors. The formation of the complex leads to broadening and shifting of these peaks, indicative of their participation in the hydrogen-bond network.[8][9]

-

Powder X-Ray Diffraction (PXRD): This technique validates the long-range crystalline order. The resulting diffractogram should be compared against the known pattern derived from the single-crystal data (Monoclinic, I2/m) to confirm the phase purity of the bulk sample.[8]

-

Scanning Electron Microscopy (SEM): Provides information on the morphology of the synthesized particles, revealing features like the spoke-like crystals that can form from aqueous solutions.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state ¹³C NMR can show complementary chemical shifts for the carbon atoms in melamine and cyanuric acid upon complexation, further evidencing the charge redistribution.[2]

Applications: From Commodity Chemicals to Advanced Materials

The unique properties of the M-CA complex have been leveraged in a surprising variety of applications, demonstrating the successful translation of fundamental supramolecular principles.

-

Flame Retardants: One of its largest commercial uses is as a halogen-free flame retardant, particularly in polyamides.[1] Upon heating, the complex undergoes endothermic decomposition, releasing inert gases (N₂, H₂O) that dilute the flammable gases and oxygen at the combustion front. The resulting char layer also acts as an insulating barrier.

-

Precursors for Functional Materials: The M-CA supramolecular aggregate serves as an ideal precursor for synthesizing graphitic carbon nitride (g-C₃N₄).[10][11] The pre-organized, nitrogen-rich structure of the complex allows for its thermal polycondensation into highly structured g-C₃N₄ materials, such as nanosheets or hollow spheres, which have applications in photocatalysis and energy storage.[11][12]

-

Nanostructure Construction: The directional nature of the hydrogen bonding has been exploited to create well-defined nanostructures. By modifying the precursors or controlling the assembly conditions (e.g., solvent polarity), morphologies such as nanotubes, nanosheets, and hollow spheres can be achieved.[10][12][13]

-

Sensing and Molecular Recognition: The high specificity of the M-CA interaction forms the basis of sensing platforms. For instance, surfaces functionalized with cyanuric acid can be used in Quartz Crystal Microbalance (QCM) systems to detect melamine in solution with high sensitivity.[9][14]

Future Outlook and Challenges

While the M-CA system is well-understood, it continues to be a fertile ground for research. Key challenges and future directions include:

-